2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Late-Stage Functionalization

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 67503-08-6; molecular formula C₁₁H₉NO₃; molecular weight 203.19 g·mol⁻¹) is a spirocyclic compound in which a cyclopropane ring shares a single carbon atom with an oxindole (indolin-2-one) scaffold, bearing a free carboxylic acid group at the 2-position of the cyclopropane ring. This scaffold belongs to the broader spiro[cyclopropane-1,3'-indolin]-2'-one class, a privileged framework in medicinal chemistry that has yielded clinical-stage Polo-like kinase 4 (PLK4) inhibitors such as CFI-400945 and has been exploited in AMPK modulator patent families (e.g., EP2509946B1).

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 67503-08-6
Cat. No. B1314006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
CAS67503-08-6
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C(C12C3=CC=CC=C3NC2=O)C(=O)O
InChIInChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)
InChIKeyWQBMGVVIMKVWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 67503-08-6): Spirocyclic Oxindole Building Block for Kinase-Targeted Drug Discovery


2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 67503-08-6; molecular formula C₁₁H₉NO₃; molecular weight 203.19 g·mol⁻¹) is a spirocyclic compound in which a cyclopropane ring shares a single carbon atom with an oxindole (indolin-2-one) scaffold, bearing a free carboxylic acid group at the 2-position of the cyclopropane ring . This scaffold belongs to the broader spiro[cyclopropane-1,3'-indolin]-2'-one class, a privileged framework in medicinal chemistry that has yielded clinical-stage Polo-like kinase 4 (PLK4) inhibitors such as CFI-400945 and has been exploited in AMPK modulator patent families (e.g., EP2509946B1) [1][2]. The compound is supplied as a racemic mixture by multiple vendors (typical purity ≥95%) and is employed primarily as a versatile synthetic intermediate for constructing biologically active molecules through functionalization of its carboxylic acid handle .

Why Generic Spirooxindole Substitution Fails: 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (67503-08-6) Differentiation Factors


Substituting 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid with a closely related spirooxindole analog—such as the parent spiro[cyclopropane-1,3'-indolin]-2'-one lacking the carboxylic acid, the ethyl ester variant (CAS 67487-95-0), or the N-methylated derivative (CAS 1780272-54-9)—introduces functionally consequential differences in synthetic utility, physicochemical properties, and downstream biological activity [1]. The free carboxylic acid at the cyclopropane 2-position provides a direct conjugation handle (amide bond formation, esterification, reduction to alcohol) that is absent in the ketone-only scaffold, enabling divergent late-stage functionalization without protecting-group manipulation [2]. Furthermore, stereochemical configuration at the spiro center and the cyclopropane C2 position critically influences target binding: the (1R,2S) diastereomer (CAS 1341035-02-6) and the (1R,2R) diastereomer (CAS 926667-78-9) exhibit distinct pharmacological profiles, and procurement of the stereochemically undefined racemate (CAS 67503-08-6) versus a specific enantiomer directly determines experimental reproducibility in structure–activity relationship (SAR) campaigns [3].

Quantitative Comparator Evidence: 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (67503-08-6) Versus Closest Analogs


Carboxylic Acid vs. Ethyl Ester: Functional-Group-Dependent Lipophilicity and Hydrogen-Bonding Capacity Determine Downstream Conjugation Options

The free carboxylic acid of 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 67503-08-6; MW 203.19; predicted LogP ≈ 0.93; 2 H-bond donors, 3 H-bond acceptors) confers distinct physicochemical and synthetic properties compared to the corresponding ethyl ester (CAS 67487-95-0; MW 231.25; predicted LogP ≈ 1.5–2.0; 0 H-bond donors, 3 H-bond acceptors) [1]. The acid provides a native handle for direct amide coupling with amines—the most common transformation for generating bioactive spirooxindole libraries—without requiring a hydrolysis step that the ethyl ester demands. This difference eliminates a synthetic step and avoids potential epimerization at the cyclopropane C2 stereocenter during ester hydrolysis under basic conditions [2].

Medicinal Chemistry Physicochemical Profiling Late-Stage Functionalization

Racemic Mixture vs. Single Enantiomers: Differential Procurement Cost and Stereochemical Consequences for Biological Assays

CAS 67503-08-6 is the racemic mixture of 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid, while CAS 926667-78-9 is the (1R,2R)-enantiomer and CAS 1341035-02-6 is the (1R,2S)-enantiomer . In PLK4 inhibitor programs, the (1R,2S) configuration was identified as the eutomer, with the racemic cyclopropane-linked compounds showing PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners, but only after chiral separation or enantioselective synthesis [1]. The racemate (67503-08-6) is commercially available at approximately $50–150 per gram from multiple vendors, whereas the single enantiomer (926667-78-9) is priced at £521 per 100 mg (~$6,500/g), representing a >100-fold cost differential .

Stereochemistry Procurement Structure–Activity Relationship

Spirocyclopropyl Oxindole Carboxylic Acid vs. Parent Ketone: Scaffold-Level Cytotoxicity and Kinase Inhibition Potential

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones (the parent ketone scaffold, lacking the 2-carboxylic acid substituent) were evaluated against five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast), with many compounds achieving IC₅₀ < 20 μM [1]. While direct cytotoxicity data for the specific 2-carboxylic acid derivative (67503-08-6) are not published, the carboxylic acid functionality at the cyclopropane position enables amide and ester conjugation that the parent ketone cannot undergo, and this conjugation is the established route to generating the high-affinity PLK4 inhibitors (e.g., CFI-400945, PLK4 IC₅₀ in low nanomolar range) reported in the J. Med. Chem. 2015 series [2]. The bioisosteric replacement of an alkene linker with a spirocyclopropane in this series improved ADME and pharmacokinetic properties while maintaining target affinity [3].

Anticancer Activity Kinase Inhibition Scaffold Comparison

Antiviral Activity of Closely Related Spirooxindole Carboxylates: Methyl Ester Derivative Shows Phytopathogenic Virus Inhibition

The methyl ester analog cis-methyl 5'-chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate was tested for inhibition of tobacco mosaic virus (TMV), tomato spotted wilt virus (TSWV), and cucumber mosaic virus (CMV) in plant models [1]. This compound represents a direct derivative of the 2-carboxylic acid scaffold where the acid is methyl-esterified and the indoline ring bears a 5'-chloro substituent. The free carboxylic acid (67503-08-6) serves as the precursor for generating such antiviral ester/amide derivatives through straightforward esterification or amidation. No comparable antiviral data exist for the parent spiro[cyclopropane-1,3'-indolin]-2'-one scaffold lacking the carboxylate group, suggesting that the carboxylate functionality—or its derived conjugates—may contribute to antiviral pharmacophore recognition [1].

Antiviral Research Agrochemical Plant Virology

N-Methylation Blockade: 1'-Methyl Analog Alters Hydrogen-Bonding Network and May Abrogate Key Target Interactions

The 1'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid analog (CAS 1780272-54-9) contains an N-methyl group on the oxindole nitrogen, eliminating the indoline NH hydrogen-bond donor present in the parent compound (67503-08-6) . In the spirooxindole class, the oxindole NH typically participates in a conserved hydrogen-bonding interaction with the kinase hinge region (as observed in PLK4 co-crystal structures with spirocyclopropyl oxindole inhibitors, PDB 4JXF) [1]. N-Methylation abolishes this hinge-binding contact, which is predicted to reduce kinase affinity. The unsubstituted NH in 67503-08-6 preserves this critical pharmacophoric element, enabling subsequent structure-based design efforts to exploit this interaction.

Structure–Activity Relationship Hydrogen Bonding Kinase Selectivity

Diastereomeric Divergence: (1R,2S) vs. (1R,2R) Configuration Determines Biological Activity in PLK4 and JAK Kinase Contexts

In the PLK4 inhibitor series, the (1R,2S) configuration at the spiro[cyclopropane-1,3'-indolin]-2'-one core was specifically identified as the active stereochemistry for CFI-400945 and its congeners, with the (1R,2R) diastereomer showing significantly reduced or negligible kinase inhibition [1]. Similarly, in the JAK kinase inhibitor patent family (US8609647), spiro[cyclopropane-1,3'-indoline] derivatives with defined stereochemistry at the cyclopropane C2 position exhibited IC₅₀ values ranging from 2.1 nM to 10 nM against JAK2 and JAK3, with activity highly dependent on absolute configuration [2]. The racemic mixture (67503-08-6) contains both (1R,2S) and (1S,2R) enantiomers in equal proportion, meaning that without chiral separation, 50% of the material may be inactive or antagonistic in any given stereospecific biological assay.

Stereochemistry–Activity Relationship Kinase Selectivity Lead Optimization

Optimal Application Scenarios for 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (67503-08-6) Based on Quantitative Evidence


Primary Amide Library Synthesis for Kinase Inhibitor Lead Generation

The free carboxylic acid enables direct HATU- or EDCI-mediated amide coupling with diverse amine building blocks to generate spirooxindole-amide libraries in a single step, bypassing the ester hydrolysis required when using the ethyl ester analog . This is the established synthetic route to PLK4 and JAK kinase inhibitor candidates, where the amide linkage connects the spirocyclopropyl oxindole core to aryl/heteroaryl recognition elements [1]. Researchers should employ the racemate for initial library synthesis and chiral separation at the lead identification stage, given the >100-fold cost advantage of the racemate over single enantiomers .

Late-Stage Diversification of Advanced Intermediates in Agrochemical Antiviral Discovery

The demonstrated activity of cis-methyl 5'-chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate against TMV, TSWV, and CMV validates the spirooxindole carboxylate scaffold as a viable pharmacophore for plant antiviral agents [2]. The free acid (67503-08-6) serves as the common intermediate for parallel esterification with diverse alcohols or amidation with amines to explore substituent effects on antiviral potency and crop safety profiles, without the need to re-synthesize the spirocyclic core for each analog.

Stereochemical Probe Synthesis for Chirality–Activity Relationship Studies

The commercial availability of both the racemate (67503-08-6) and the resolved (1R,2R)-enantiomer (926667-78-9) enables systematic comparison of diastereomeric effects on target binding . In kinase programs, where the (1R,2S) configuration has been identified as the eutomer for PLK4 inhibition, the racemate can be used for initial chemistry validation, but quantitative biochemical and cellular assays must employ chirally pure material to avoid 50% inactive enantiomer confounding dose–response measurements [1].

Physicochemical Property Optimization via Carboxylic Acid Bioisostere Replacement

The carboxylic acid group (LogP ~0.93) can be systematically replaced with bioisosteres (tetrazole, acylsulfonamide, hydroxamic acid) or reduced to the primary alcohol for prodrug strategies, using 67503-08-6 as the universal starting material . This divergent approach is not accessible from the ethyl ester analog without an additional hydrolysis step, and is not possible from the parent ketone scaffold at all. The 2-position carboxylic acid thus uniquely positions this compound as a multi-exit vector intermediate in property-driven lead optimization campaigns.

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